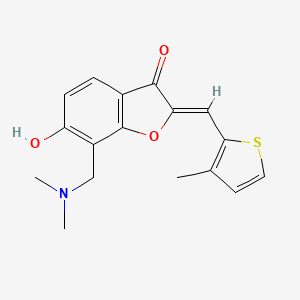

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

Descripción

The compound “(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one” is a synthetic benzofuran-3(2H)-one derivative characterized by a fused benzofuran core substituted with a dimethylamino-methyl group at position 7, a hydroxyl group at position 6, and a 3-methylthiophen-2-yl methylidene moiety at position 2. This Z-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen. The dimethylamino group enhances solubility in polar solvents, while the thiophene ring contributes to π-π stacking interactions, making it structurally distinct from simpler benzofuran derivatives . Its synthesis likely follows pathways similar to other acyl-aruones, involving clay-catalyzed condensation under microwave irradiation, as reported for analogous compounds .

Propiedades

IUPAC Name |

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c1-10-6-7-22-15(10)8-14-16(20)11-4-5-13(19)12(9-18(2)3)17(11)21-14/h4-8,19H,9H2,1-3H3/b14-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPXYZIXJQYMOE-ZSOIEALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the benzofuran core.

Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a halogenated benzofuran intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to remove the double bond in the thiophene moiety using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, halides.

Major Products Formed

Oxidation Products: Formation of carbonyl derivatives.

Reduction Products: Saturated thiophene derivatives.

Substitution Products: Various substituted benzofuran derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the hydroxy and dimethylamino groups suggests that it could interact with biological macromolecules, such as proteins and nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a versatile starting material for various industrial processes.

Mecanismo De Acción

The mechanism of action of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. The dimethylamino group may facilitate binding to proteins or enzymes, while the hydroxy group can form hydrogen bonds with biological macromolecules. The thiophene moiety may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets would depend on the specific biological context and the compound’s intended application.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The target compound shares structural similarities with other benzofuran-3(2H)-one derivatives, differing primarily in substituents at positions 2 and 5. Key analogues include:

Key Observations :

- Position 7: The dimethylamino group balances polarity and steric effects, whereas bulkier substituents (e.g., bis(2-methoxyethyl)amino) improve solubility but may hinder membrane permeability .

Pharmacological and Physicochemical Profiles

- Solubility: The dimethylamino group in the target compound confers better solubility in polar aprotic solvents (e.g., DMSO) compared to diethylamino analogues, but lower than bis(2-methoxyethyl)amino derivatives .

- Bioactivity : While specific data for the target compound are unavailable, structurally related benzofuran-3(2H)-ones exhibit antioxidant and anti-inflammatory properties. The hydroxyl group at position 6 is critical for radical scavenging, while the thiophene moiety may augment interactions with sulfur-binding proteins .

Stability and Isomerization Trends

The Z-configuration of the target compound is thermodynamically less stable than the E-isomer in most benzofuran derivatives. However, intramolecular hydrogen bonding between the 6-hydroxy and 3-keto groups may reduce isomerization rates, as seen in similar systems . By contrast, 2-fluorobenzylidene analogues () show greater isomerization propensity due to weaker steric stabilization .

Actividad Biológica

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, exploring its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzofuran core with several functional groups that enhance its biological activity. The presence of the dimethylamino group and the thiophene moiety is particularly significant, as these groups can influence the compound's lipophilicity and interaction with biological targets.

Biological Activity Overview

Research has indicated that benzofuran derivatives exhibit a wide range of biological activities, including:

- Cytotoxicity : Many studies have explored the cytotoxic effects of benzofuran derivatives on various cancer cell lines.

- Antioxidant Properties : The ability to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : Potential to modulate inflammatory pathways.

Cytotoxicity Studies

Recent investigations have assessed the cytotoxic effects of this compound against several cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 12.5 | Induction of apoptosis via ROS generation |

| HeLa (Cervical) | 15.0 | Disruption of mitochondrial membrane potential |

| MCF7 (Breast) | 18.0 | Caspase activation leading to apoptosis |

The compound exhibited significant cytotoxicity, particularly against K562 cells, where it induced apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases involved in the apoptotic pathway, leading to programmed cell death.

- ROS Generation : Increased levels of ROS can lead to oxidative stress, which is detrimental to cancer cells.

- Mitochondrial Dysfunction : Disruption of mitochondrial function is a common pathway for inducing apoptosis in cancer cells.

Case Studies

A study conducted on K562 cells demonstrated that treatment with the compound resulted in a significant increase in caspase activity after 48 hours, indicating strong pro-apoptotic effects . Another study highlighted its potential in reducing tumor necrosis factor (TNF) levels, suggesting anti-inflammatory properties that could be beneficial in managing chronic inflammatory conditions .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH scavenging assays.

Table 2: DPPH Scavenging Activity

| Concentration (μM) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

| 200 | 85 |

The results indicate that the compound possesses moderate antioxidant activity, which may contribute to its overall therapeutic potential by mitigating oxidative stress in cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.